molecular formula C24H31N3O5S B11128001 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

Cat. No.: B11128001
M. Wt: 473.6 g/mol
InChI Key: DJOBJSVVIIGVDJ-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the pyrrolidinylsulfonyl group. The final step involves the formation of the ethanone linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate receptor activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl groups but differ in their overall structure and functional groups.

    4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds also feature the piperazine ring but have different substituents.

Uniqueness

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone

InChI

InChI=1S/C24H31N3O5S/c1-19-17-22(33(29,30)27-11-3-4-12-27)9-10-23(19)32-18-24(28)26-15-13-25(14-16-26)20-5-7-21(31-2)8-6-20/h5-10,17H,3-4,11-16,18H2,1-2H3

InChI Key

DJOBJSVVIIGVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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